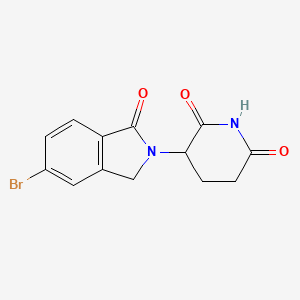![molecular formula C7H8N4O B6230834 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole CAS No. 2384021-72-9](/img/no-structure.png)
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring and an azidomethyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole typically involves multiple steps. One efficient method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles. These intermediates are versatile building blocks for nucleophilic displacement reactions, where they are treated with sodium azide in an aqueous medium to yield azido oxazoles .
Industrial Production Methods
This method offers advantages such as short residence times and good overall yields, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted oxazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole and its derivatives involves interactions with various molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to modify biomolecules and enhance their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(azidomethyl)oxazole: Similar in structure but lacks the fused cyclopentane ring.
3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole: Similar but with a bromomethyl group instead of an azidomethyl group.
4H,5H,6H-cyclopenta[d][1,2]oxazole: The parent compound without any substituents.
Uniqueness
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is unique due to the presence of both the azidomethyl group and the fused cyclopentane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole involves the reaction of 3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole", "Sodium azide", "Copper catalyst" ], "Reaction": [ "To a solution of 3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole in a suitable solvent, add sodium azide and a copper catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
2384021-72-9 |
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




